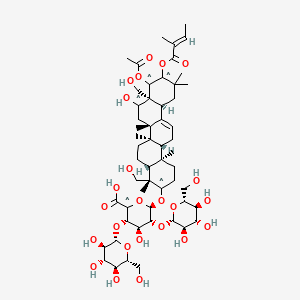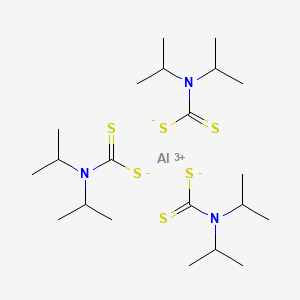
aluminum;N,N-di(propan-2-yl)carbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum;N,N-di(propan-2-yl)carbamodithioate: is a chemical compound with the molecular formula C21H42AlN3S6 and a molecular weight of 555.95 g/mol . It is also known by its IUPAC name, This compound . This compound is part of the dithiocarbamate family, which is known for its applications in various fields including agriculture, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aluminum;N,N-di(propan-2-yl)carbamodithioate typically involves the reaction of N,N-di(propan-2-yl)carbamodithioic acid with an aluminum salt, such as aluminum chloride . The reaction is carried out in an organic solvent like toluene or chloroform under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity . The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography , ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Aluminum;N,N-di(propan-2-yl)carbamodithioate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products Formed:
Sulfoxides and sulfones: from oxidation.
Thiol derivatives: from reduction.
Substituted dithiocarbamates: from substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, aluminum;N,N-di(propan-2-yl)carbamodithioate is used as a ligand in coordination chemistry to form complexes with transition metals .
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties . It is also studied for its ability to inhibit certain enzymes, making it a candidate for drug development .
Medicine: In medicine, this compound is explored for its potential use in cancer therapy due to its ability to chelate metal ions and disrupt cellular processes .
Industry: Industrially, the compound is used as a vulcanization accelerator in the rubber industry and as a stabilizer in the production of polymers . It is also employed in the formulation of pesticides and fungicides .
Mechanism of Action
The mechanism of action of aluminum;N,N-di(propan-2-yl)carbamodithioate involves its ability to chelate metal ions and form stable complexes . This chelation disrupts metal-dependent enzymes and cellular processes, leading to its biological effects . The compound targets metal ions such as zinc and copper , which are essential cofactors for many enzymes . By binding to these metal ions, the compound inhibits enzyme activity and affects cellular metabolism .
Comparison with Similar Compounds
- Zinc diethyldithiocarbamate
- Copper diethyldithiocarbamate
- Iron diethyldithiocarbamate
Comparison: Compared to these similar compounds, aluminum;N,N-di(propan-2-yl)carbamodithioate exhibits unique properties due to the presence of aluminum as the central metal ion . This difference in metal ion can influence the compound’s stability, reactivity, and biological activity . For example, aluminum complexes may have different solubility profiles and binding affinities compared to zinc or copper complexes .
Properties
Molecular Formula |
C21H42AlN3S6 |
|---|---|
Molecular Weight |
556.0 g/mol |
IUPAC Name |
aluminum;N,N-di(propan-2-yl)carbamodithioate |
InChI |
InChI=1S/3C7H15NS2.Al/c3*1-5(2)8(6(3)4)7(9)10;/h3*5-6H,1-4H3,(H,9,10);/q;;;+3/p-3 |
InChI Key |
WKBGQLJLQLBIHV-UHFFFAOYSA-K |
Canonical SMILES |
CC(C)N(C(C)C)C(=S)[S-].CC(C)N(C(C)C)C(=S)[S-].CC(C)N(C(C)C)C(=S)[S-].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5S)-5-hydroxyhexyl]-3,7-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12351489.png)
![Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]-](/img/structure/B12351492.png)





![3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethylhexanoyl]-5,6-dimethoxy-1H-pyridine-2,4-dione](/img/structure/B12351539.png)
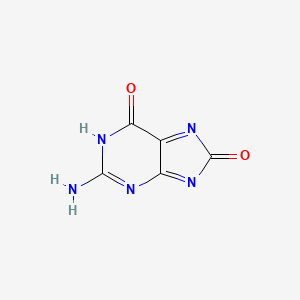
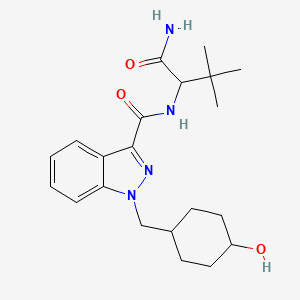
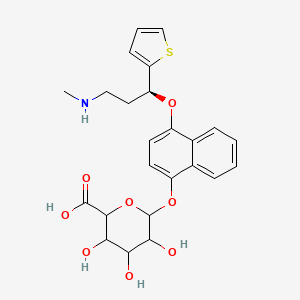
![9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12351581.png)
